The compound (3aS,4S,6S,7aR)-2-((R)-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a complex organic molecule belonging to the class of boron-containing compounds. Its systematic name reflects its intricate stereochemistry and molecular structure. The compound is primarily recognized as an impurity associated with the anticancer drug Bortezomib, which is used in the treatment of multiple myeloma and certain types of lymphoma. The compound has a CAS number 85167-14-2 and a molecular formula C15H26BClO2, with a molecular weight of 284.63 g/mol .
The compound is classified as a boron heterocycle, specifically a methanobenzo[d][1,3,2]dioxaborole, which indicates the presence of both boron and dioxaborole functionalities within its structure. This classification is essential for understanding its chemical behavior and potential applications.
The synthesis of (3aS,4S,6S,7aR)-2-((R)-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole typically involves multi-step synthetic routes that include:
Technical details regarding specific reagents and reaction conditions are crucial for replicating the synthesis in laboratory settings .
The molecular structure features a boron atom integrated into a bicyclic framework that includes a methanobenzo[d][1,3,2]dioxaborole unit. The stereochemistry is defined by several chiral centers (notably at positions 3a, 4, 6, and 7a), which contribute to its biological activity and interaction with biological targets.
The reactions involving this compound primarily include:
Technical details such as reaction conditions (temperature, solvent choice) are critical for optimizing yields and selectivity during these transformations .
The mechanism of action for (3aS,4S,6S,7aR)-2-((R)-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is closely related to its role as an impurity in Bortezomib. It may influence:
Data on its specific interactions at the molecular level would enhance understanding but require further experimental validation .
Relevant safety data indicates it may irritate skin and eyes; appropriate handling precautions should be taken .
This compound serves as an important reference material in pharmaceutical research due to its association with Bortezomib. Its applications include:
Further exploration into its properties could yield insights into new therapeutic applications or modifications for enhanced efficacy .
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: